molecular formula C10H22N2O2 B1265512 2,5-Dimethylpiperazine-1,4-diethanol CAS No. 53503-86-9

2,5-Dimethylpiperazine-1,4-diethanol

Cat. No. B1265512
CAS RN: 53503-86-9
M. Wt: 202.29 g/mol
InChI Key: VVURKMSVSTUWJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 2,5-dimethylpiperazine-1,4-diethanol involves intermolecular cyclization processes. For example, the formation of N,N'-dimethylpiperazine via the cyclization of diethanolamine and methylamine has been explored using zeolites under high-pressure conditions, demonstrating the efficiency of zeolites in facilitating such cyclization reactions (Narender, Srinivasu, Kulkarni, & Raghavan, 2001).

Molecular Structure Analysis

The molecular and crystal structure of compounds structurally similar to 2,5-dimethylpiperazine-1,4-diethanol, such as 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, have been determined using X-ray diffraction. These studies provide insights into the conformation of the piperazine ring and the spatial arrangement of substituent groups, which is critical for understanding the compound's reactivity and interaction with other molecules (Bassi & Scordamaglia, 1977).

Chemical Reactions and Properties

Research on closely related compounds, such as the synthesis of 1,4-dimethylpiperazine mono-betaine and its complexation with other molecules, sheds light on the chemical reactivity of 2,5-dimethylpiperazine-1,4-diethanol. These studies illustrate how the compound can participate in hydrogen bonding and form stable complexes, highlighting its potential for creating novel materials and its utility in supramolecular chemistry (Dega‐Szafran, Katrusiak, & Szafran, 2006).

Physical Properties Analysis

The analysis of physical properties, such as solubility, melting point, and crystalline structure, is crucial for understanding the material characteristics of 2,5-dimethylpiperazine-1,4-diethanol and its derivatives. While specific studies on these physical properties were not identified in the search, related research on compounds like 1,4-dimethylpiperazine-1,4-diium dibromide dihydrate provides valuable insights into how structural modifications affect these properties (Sun, 2012).

Chemical Properties Analysis

The chemical properties of 2,5-dimethylpiperazine-1,4-diethanol, such as acidity/basicity, reactivity with various reagents, and behavior under different chemical conditions, can be inferred from studies on similar compounds. For instance, the synthesis and characterization of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines highlight the compound's potential for further functionalization and its application in designing new molecules with specific properties (LittleVanessa Renee, TingleyReid, & VaughanKeith, 2014).

Scientific Research Applications

Synthesis and Catalysis

2,5-Dimethylpiperazine-1,4-diethanol and its derivatives have been investigated for their role in various synthesis processes. For instance, the intermolecular cyclization of diethanolamine and methylamine to form N,N′-dimethylpiperazine has been explored under high-pressure conditions using zeolites and montmorillonite K10. The catalyst HZSM-5(30) showed effectiveness in forming N,N′-dimethylpiperazine and could be reused multiple times without significant loss of activity (Narender et al., 2001).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of compounds related to 2,5-dimethylpiperazine-1,4-diethanol has been a subject of research. A study on 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine provided insights into the molecular and crystal structure of this compound, elucidating its conformation and the positions of the side methyl groups (Bassi & Scordamaglia, 1977).

Polymer Production

Research has also been conducted on the use of 1,4-dimethylpiperazine as a catalyst in polyurethane foam production. Studies comparing it with triethylene diamine revealed that 1,4-dimethylpiperazine exhibits comparatively low gelling and blowing action but is a good delayed action catalyst, suitable for in-mold flowability and slow cure times, while maintaining comparable foam properties (Samarappuli & Liyanage, 2018).

Structural Chemistry

The structural analysis of trans-2,5-dimethylpiperazine has revealed its centrosymmetric molecule with a chair form piperazine ring. This understanding is crucial for applications in various fields of chemistry (Okamoto et al., 1982).

Medicinal Chemistry and Drug Synthesis

Though explicitly excluding drug use and dosage, it's worth noting that 2,5-dimethylpiperazine-1,4-diethanol derivatives have been explored in the context of medicinal chemistry for the synthesis of various compounds. For example, the enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands, demonstrates the compound's relevance in drug synthesis (Janetka et al., 2003).

Analytical Chemistry

1,4-Dimethylpiperazine and its related compounds have been used in analytical chemistry. For instance, the identification of methyl diethanolamine degradation products involved analyzing 1,4-dimethylpiperazine among other products (Chakma & Meisen, 1988).

Safety And Hazards

2,5-Dimethylpiperazine-1,4-diethanol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-[4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-9-7-12(4-6-14)10(2)8-11(9)3-5-13/h9-10,13-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVURKMSVSTUWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1CCO)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968243
Record name 2,2'-(2,5-Dimethylpiperazine-1,4-diyl)di(ethan-1-ol)
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Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylpiperazine-1,4-diethanol

CAS RN

53503-86-9
Record name 2,5-Dimethyl-1,4-piperazinediethanol
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Record name 2,5-Dimethylpiperazine-1,4-diethanol
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Record name 2,2'-(2,5-Dimethylpiperazine-1,4-diyl)di(ethan-1-ol)
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Record name 2,5-dimethylpiperazine-1,4-diethanol
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